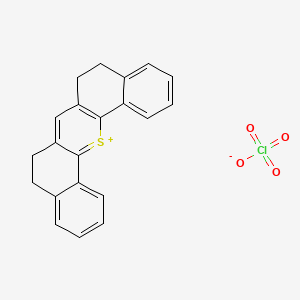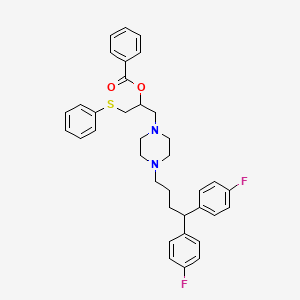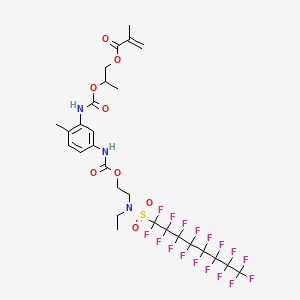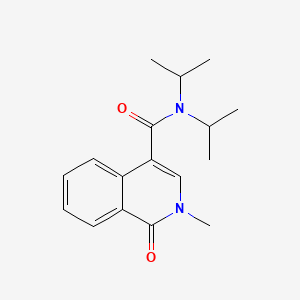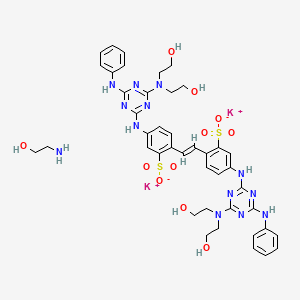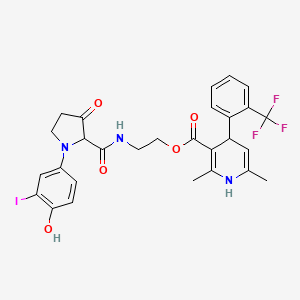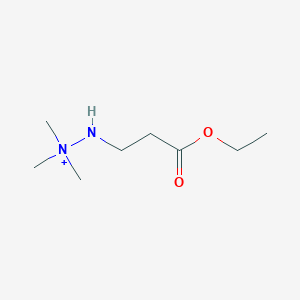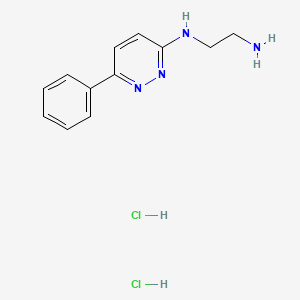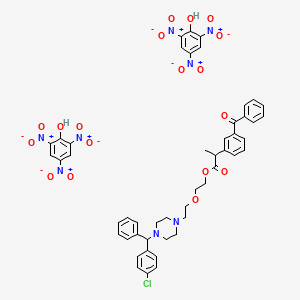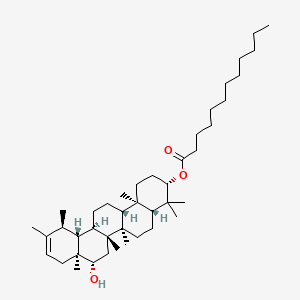
Faradiol 3-o-laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its significant anti-inflammatory properties and is one of the major bioactive constituents in marigold extracts . Faradiol 3-laurate, along with its related esters, contributes to the medicinal properties of marigold, making it a valuable compound in traditional and modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Faradiol 3-laurate can be synthesized through esterification of faradiol with lauric acid. The process involves the reaction of faradiol with lauric acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid, under reflux conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of faradiol 3-laurate involves the extraction of faradiol from marigold flowers followed by its esterification with lauric acid. Supercritical fluid extraction (SFE) is a preferred method for extracting faradiol due to its efficiency and ability to preserve the bioactive compounds . The extracted faradiol is then subjected to esterification under controlled conditions to produce faradiol 3-laurate .
Chemical Reactions Analysis
Types of Reactions: Faradiol 3-laurate undergoes various chemical reactions, including:
Oxidation: Faradiol 3-laurate can be oxidized to form corresponding oxides and peroxides under oxidative conditions.
Reduction: Reduction of faradiol 3-laurate can lead to the formation of reduced triterpenoid esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of reduced triterpenoid esters.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Faradiol 3-laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and triterpenoid chemistry.
Biology: Investigated for its anti-inflammatory and antioxidant properties in biological systems.
Industry: Utilized in the formulation of cosmetics and skincare products due to its bioactive properties.
Mechanism of Action
Faradiol 3-laurate exerts its effects primarily through its anti-inflammatory activity. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress . The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
- Faradiol 3-myristate
- Faradiol 3-palmitate
- Maniladiol 3-laurate
- Maniladiol 3-myristate
Faradiol 3-laurate stands out due to its specific chemical structure and the unique properties conferred by the lauric acid esterification.
Properties
CAS No. |
270078-40-5 |
|---|---|
Molecular Formula |
C42H72O3 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h22,30-35,37,43H,10-21,23-28H2,1-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |
InChI Key |
NKKIRZWINJADJC-GVWWBULUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



